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Introduction
Protease-Activated Receptor 1 (PAR1) is a G protein-coupled receptor (GPCR) that plays a

critical role in hemostasis, thrombosis, inflammation, and cellular signaling.[1][2][3] Unlike

typical GPCRs that are activated by the binding of a soluble ligand, PAR1 is activated by

proteolytic cleavage of its N-terminal exodomain.[3][4][5] The serine protease thrombin is the

prototypical activator, cleaving the receptor between arginine-41 and serine-42.[4][5] This

cleavage unmasks a new N-terminus, with the sequence SFLLRN..., which then acts as a

"tethered ligand," binding intramolecularly to the receptor's second extracellular loop to initiate

signaling.[3][5][6]

To study PAR1 function without the pleiotropic effects of proteases like thrombin, which can

activate other substrates, synthetic peptide agonists have been developed.[7] Tfllrn-NH2 (Thr-

Phe-Leu-Leu-Arg-Asn-amide) is a potent and selective synthetic hexapeptide agonist that

corresponds to the tethered ligand sequence of PAR1.[8][9][10][11] It effectively mimics the

action of the native tethered ligand, allowing for the specific interrogation of PAR1-mediated

signaling pathways and physiological effects. This guide provides an in-depth technical
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overview of Tfllrn-NH2, its mechanism of action, associated signaling pathways,

pharmacological data, and detailed experimental protocols.

Mechanism of Action
Tfllrn-NH2 functions as a direct agonist of PAR1, bypassing the need for proteolytic cleavage.

[6] The peptide's sequence and C-terminal amidation allow it to bind to and activate the

receptor in a manner analogous to the native SFLLRN- tethered ligand.[9][12] This selective

activation makes Tfllrn-NH2 an invaluable tool for distinguishing PAR1-specific effects from

those mediated by other PAR family members or other substrates of proteases like thrombin.

For instance, while some PAR1-activating peptides (like SFLLRN-NH2) can show cross-

reactivity with PAR2 at higher concentrations, Tfllrn-NH2 is noted for its selectivity for PAR1.[7]

[13]

Signaling Pathways
Upon activation by Tfllrn-NH2, PAR1 undergoes a conformational change that facilitates

coupling to several heterotrimeric G proteins, primarily Gαq, Gα12/13, and Gαi.[5][14] This

initiates multiple downstream signaling cascades.

Gαq Pathway (Calcium Mobilization): This is the most prominently studied pathway for PAR1

agonists. Gαq activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-

bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3

binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium

(Ca2+) into the cytoplasm.[15] This rapid increase in intracellular calcium concentration

([Ca2+]i) is a hallmark of PAR1 activation and a common readout in functional assays.[13]

[15]

Gα12/13 Pathway (RhoA Activation): Coupling to Gα12/13 activates Rho guanine nucleotide

exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA. This

pathway is crucial for regulating the actin cytoskeleton, cell shape, and endothelial barrier

permeability. Thrombin-mediated activation of this pathway is associated with increased

vascular permeability.[14]

Biased Agonism: PAR1 signaling can be subject to "biased agonism," where different

agonists stabilize distinct receptor conformations, preferentially activating a subset of

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b12375695/docs?utm_src=pdf-body#tfllrn-nh2-a-technical-guide-to-a-selective-par1-agonist
https://www.benchchem.com/product/b12375695/docs?utm_src=pdf-body#tfllrn-nh2-a-technical-guide-to-a-selective-par1-agonist
https://pubmed.ncbi.nlm.nih.gov/10029543/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1573818/
https://pubmed.ncbi.nlm.nih.gov/10021940/
https://www.benchchem.com/product/b12375695/docs?utm_src=pdf-body#tfllrn-nh2-a-technical-guide-to-a-selective-par1-agonist
https://www.benchchem.com/product/b12375695/docs?utm_src=pdf-body#tfllrn-nh2-a-technical-guide-to-a-selective-par1-agonist
https://pmc.ncbi.nlm.nih.gov/articles/PMC1565884/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1572861/
https://www.benchchem.com/product/b12375695/docs?utm_src=pdf-body#tfllrn-nh2-a-technical-guide-to-a-selective-par1-agonist
https://pmc.ncbi.nlm.nih.gov/articles/PMC3531875/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3952797/
https://dda.creative-bioarray.com/ca2-mobilization-assay.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC1572861/
https://dda.creative-bioarray.com/ca2-mobilization-assay.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC3952797/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12375695?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


downstream signaling pathways.[1][14][16] For example, thrombin robustly activates G

protein signaling, while Activated Protein C (APC) also cleaves PAR1 but at a different site

(Arg46), leading to biased signaling that is β-arrestin-dependent and confers cytoprotective

effects.[16] Tfllrn-NH2 is generally used to study the canonical G-protein mediated signaling

pathways that mimic thrombin's primary activation mechanism.
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Start

1. Seed Cells
(e.g., HEK293-PAR1)

in 96-well plate

2. Incubate
(16-24h, 37°C)

3. Load Cells with
Ca²⁺ Indicator Dye
(e.g., Fluo-4 AM)

4. Incubate
(60 min, 37°C)

5. Place Plate in
Fluorescence Reader

6. Read Baseline
Fluorescence

7. Add Tfllrn-NH2
(Automated Injection)

8. Measure Fluorescence
Change Over Time

9. Analyze Data
(Peak - Baseline)

10. Generate Dose-Response Curve
& Calculate EC₅₀

End
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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